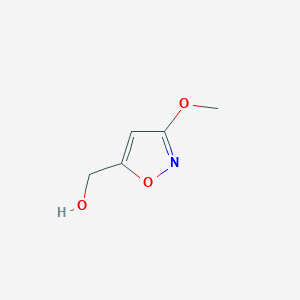
8-溴-1,7-萘啶-6-胺
概览
描述
8-Bromo-1,7-naphthyridin-6-amine is a compound that can be synthesized through various chemical reactions involving bromonaphthyridines and amines. The compound is of interest due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of antimalarial agents and other pharmaceuticals. The synthesis and reactivity of related naphthyridine derivatives have been explored in several studies, which provide insights into the methods of preparation and potential uses of such compounds.
Synthesis Analysis
The synthesis of bromonaphthyridines, which are precursors to 8-Bromo-1,7-naphthyridin-6-amine, can be achieved through the treatment of amidonaphthyridinones with phosphorus tribromide, yielding products in moderate yields . Additionally, the copper-catalyzed amination of these bromonaphthyridines with aqueous ammonia at room temperature affords the desired amination products, including 8-Bromo-1,7-naphthyridin-6-amine, in varying yields . The reactivity of related compounds, such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines, has also been studied, revealing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been extensively studied through X-ray crystallography. These studies have revealed the presence of classical hydrogen bonds and other noncovalent interactions that play a significant role in the formation of supramolecular structures . The crystal packing analysis suggests that these interactions, including N-H...O and O-H...O hydrogen bonds, are crucial in the formation of 3D framework structures .
Chemical Reactions Analysis
Naphthyridine derivatives participate in various chemical reactions, forming supramolecular networks and salts with carboxylic acids through proton transfer . These reactions are driven by classical hydrogen bonds and other intermolecular interactions, which guide the formation of salts and adducts with distinct 1D to 3D structures . The reactivity of these compounds under different conditions can lead to a range of substitution patterns and even unexpected rearrangements, as observed in the synthesis of diamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-1,7-naphthyridin-6-amine and related compounds have been characterized using various analytical techniques, including infrared spectroscopy, melting point determination, and elemental analysis . These properties are influenced by the molecular structure and the nature of the intermolecular interactions present in the crystalline forms of the compounds. The formation of supramolecular salts and adducts with carboxylic acids is indicative of the compound's ability to engage in strong acid-base interactions, which are essential for the stability and formation of the observed supramolecular architectures .
科研应用
合成和化学转化
- 8-溴-1,7-萘啶-6-胺可作为合成各种萘啶衍生物的起始物质。一项研究描述了使用8-氨基-1,7-萘啶合成5-氯和5-溴-1,7-萘啶的新方法,突出了该化合物在化学转化中的作用(Woźniak & Plas, 1978)。
抗疟活性
- 从烟酸制备的N4-取代的7-溴-1,5-萘啶-4-胺的研究,与8-溴-1,7-萘啶-6-胺相关,揭示了一些化合物具有显著的抗疟活性,暗示了潜在的治疗应用(Barlin & Tan, 1985)。
化学方法学进展
- 关于铜催化的溴萘啶的氨基化研究,包括室温下合成功能性非对称的2,7-二氨基-1,8-萘啶的替代方法,展示了化学方法学的进展(Anderson et al., 2010)。
细胞器标记应用
- 使用1,8-萘酰亚胺构建荧光标记物来标记脂滴,与8-溴-1,7-萘啶-6-胺相关,突出了该化合物在细胞成像和细胞器标记中的潜在应用。这项研究展示了为医学和生物学研究创建特定标记物的能力(Ni et al., 2020)。
Safety And Hazards
性质
IUPAC Name |
8-bromo-1,7-naphthyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443761 | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1,7-naphthyridin-6-amine | |
CAS RN |
5912-35-6 | |
| Record name | 8-Bromo-1,7-naphthyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。







![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)







